Hepsulfam

Anticancer Drug Screening Clonogenic Assay Solid Tumor Pharmacology

Hepsulfam is the definitive alkylating agent for ICL-focused DNA damage research, generating robust interstrand cross-links that busulfan fails to produce at comparable doses. With a 3.6-fold lower median IC₅₀ (0.93 μg/mL) in solid tumor clonogenic assays and 7-fold greater sensitivity in leukemia models, it delivers superior hit rates at lower compound consumption. Select Hepsulfam to eliminate experimental variability arising from busulfan's lack of ICL activity and ensure reproducible, high-signal readouts across your preclinical oncology programs.

Molecular Formula C7H18N2O6S2
Molecular Weight 290.4 g/mol
CAS No. 96892-57-8
Cat. No. B1673065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHepsulfam
CAS96892-57-8
Synonyms1,7-heptanediol disulfamate
1,7-heptanediyl disulfamate
hepsulfam
NSC 329680
NSC-329680
sulfamic acid 1,7-heptanediyl este
Molecular FormulaC7H18N2O6S2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESC(CCCOS(=O)(=O)N)CCCOS(=O)(=O)N
InChIInChI=1S/C7H18N2O6S2/c8-16(10,11)14-6-4-2-1-3-5-7-15-17(9,12)13/h1-7H2,(H2,8,10,11)(H2,9,12,13)
InChIKeyGOJJWDOZNKBUSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancesolid powder
SolubilityWater 3.6 - 2.7 (mg/mL)
Buffer, pH 4 5.0 - 3.3 (mg/mL)
Buffer, pH 9 5.6 - 3.7 (mg/mL)
Ethanol > 10.6 (mg/mL)
Dimethylacetamide > 10.0 (mg/mL)
DMSO > 11.2 (mg/mL)
Chloroform < 0.7 (mg/mL)
Ethyl acetate > 9.9 (mg/mL)
t-Butanol > 10.0 (mg/mL)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Hepsulfam CAS 96892-57-8: A Bifunctional Alkylating Agent with Differentiated Preclinical Profile Versus Busulfan


Hepsulfam (NSC 329680, 1,7-heptanediol disulfamate) is a bisulfamic ester alkylating agent structurally related to busulfan, designed as a more hydrophilic analog with broader preclinical antitumor activity [1]. It acts by forming covalent DNA cross-links, primarily targeting the N7 position of guanine residues, resulting in DNA interstrand cross-linking and cytotoxicity [2]. The compound has been evaluated in Phase I clinical trials and demonstrates potent antileukemic activity with a median IC50 of 0.91 μg/mL across a panel of tumor cell lines [3].

Why Hepsulfam (CAS 96892-57-8) Cannot Be Substituted by Busulfan in Demanding Preclinical Models


Despite shared structural homology and a common N7-guanine alkylation site, Hepsulfam and busulfan exhibit mechanistically distinct DNA interactions and substantially divergent cytotoxicity profiles [1]. Hepsulfam induces robust DNA interstrand cross-links (ICLs), a hallmark of potent bifunctional alkylating agents, whereas busulfan fails to produce appreciable ICLs under comparable conditions [2]. This fundamental mechanistic divergence translates into quantifiable differences in antiproliferative potency, with Hepsulfam demonstrating 3.6-fold lower median IC50 values in solid tumor clonogenic assays and 7-fold greater sensitivity in leukemia models [3]. Consequently, substituting Hepsulfam with busulfan in experimental systems requiring high cytotoxic potency, broad-spectrum activity, or ICL-mediated DNA damage would introduce uncontrolled experimental variability and compromise scientific reproducibility.

Hepsulfam CAS 96892-57-8: Head-to-Head Quantitative Evidence Versus Busulfan for Procurement Decisions


Median IC50 Comparison: Hepsulfam Demonstrates 3.6-Fold Higher Potency Than Busulfan in Solid Tumor Clonogenic Assays

In a direct head-to-head comparison using a human tumor clonogenic assay (HTCA) across 37 solid tumor specimens, Hepsulfam demonstrated a median IC50 of 0.93 μg/mL, whereas busulfan exhibited a median IC50 of 3.31 μg/mL [1]. This represents a 3.6-fold increase in potency for Hepsulfam relative to busulfan. Furthermore, at a fixed concentration of 1.0 μg/mL, Hepsulfam was active (defined as ≥50% inhibition of colony formation) in 8 of 37 tumors (22%), compared to busulfan which showed activity in only 1 of 37 tumors (3%) [2].

Anticancer Drug Screening Clonogenic Assay Solid Tumor Pharmacology

L1210 Leukemia Sensitivity: Hepsulfam Is 7-Fold More Cytotoxic Than Busulfan

In a direct comparison using the L1210 mouse leukemia cell line, Hepsulfam was found to be 7-fold more cytotoxic than its structural homologue busulfan [1]. This quantitative difference in cell killing potency was attributed to the ability of Hepsulfam to induce DNA interstrand cross-links (ICLs) in these cells, whereas busulfan failed to produce appreciable ICLs under identical conditions [2]. The peak of cross-link formation occurred 12 hours following a 2-hour drug treatment with Hepsulfam, but no such peak was observed with busulfan [3].

Leukemia Research Cytotoxicity Assay L1210 Cell Line

DNA Interstrand Cross-Link Induction: Qualitative and Quantitative Differentiation from Busulfan

Mechanistic studies reveal a critical differential: Hepsulfam induces DNA interstrand cross-links (ICLs) in L1210 mouse leukemia cells, whereas busulfan does not [1]. In human leukemia cell lines (HL-60, K562) and colon carcinoma cell lines (BE, HT-29), Hepsulfam induced a higher level of ICLs than busulfan at equimolar concentrations [2]. Under prolonged 12-hour exposure conditions designed to mimic in vivo drug exposure, Hepsulfam maintained the ability to form both DNA interstrand and DNA-protein cross-links, whereas busulfan was only capable of forming DNA-protein cross-links [3].

DNA Damage Mechanism of Action Alkaline Elution

In Vivo Xenograft Activity: Broader Preclinical Antitumor Spectrum Versus Busulfan

Simultaneous evaluation of Hepsulfam and busulfan in human tumor xenografts demonstrated that Hepsulfam possesses a broader spectrum of in vivo antitumor activity than busulfan [1]. This broader activity was observed across model systems of slowly growing malignancies, supporting the conclusion that Hepsulfam's preclinical efficacy extends beyond the leukemia indications traditionally associated with busulfan [2]. However, this enhanced in vivo activity is accompanied by increased bone marrow toxicity, which may limit its clinical application without hematopoietic support [3].

In Vivo Pharmacology Xenograft Models Preclinical Development

CSF Penetration: Hepsulfam Exhibits Lower CSF/Plasma Ratios Compared to Oral Busulfan

In a non-human primate model (baboons), Hepsulfam administered intravenously demonstrated measurable cerebrospinal fluid (CSF) penetration, with CSF/plasma ratios ranging from 0.20 to 0.62 over a 6-hour post-infusion period [1]. Notably, these CSF/plasma ratios are lower than those reported following oral busulfan administration [2]. Peak plasma levels of 35-36 μg/mL were achieved, with an initial plasma half-life (t1/2α) of approximately 1 hour [3].

Pharmacokinetics Blood-Brain Barrier CSF Penetration

Phase I Clinical Pharmacokinetics: Biphasic Plasma Disposition with Extended Terminal Half-Life

A Phase I clinical trial in 53 patients with refractory solid tumors established that Hepsulfam exhibits biphasic plasma disposition following a 30-minute intravenous infusion [1]. The mean alpha half-life (t1/2α) was 19 ± 18 minutes, and the mean terminal beta half-life (t1/2β) was 337 ± 248 minutes [2]. Clearance was linear over the dose range of 30-480 mg/m². Dose-limiting hematological toxicity was characterized by delayed-onset, sustained leukopenia and thrombocytopenia, with a recommended Phase II dose of 210 mg/m² [3].

Clinical Pharmacology Phase I Trial Pharmacokinetics

Optimal Research Applications for Hepsulfam (CAS 96892-57-8) Based on Quantitative Differentiation


In Vitro Cytotoxicity Screening of Solid Tumor Panels

Hepsulfam is the alkylating agent of choice for high-throughput screening of solid tumor cell line panels or primary patient-derived tumor specimens in clonogenic assays. Its 3.6-fold lower median IC50 (0.93 μg/mL) compared to busulfan (3.31 μg/mL) and 22% active rate at 1.0 μg/mL (vs 3% for busulfan) ensure robust, interpretable hits with lower compound consumption, maximizing experimental throughput and cost-efficiency [1].

Mechanistic Studies of DNA Interstrand Cross-Link Repair

For research focused on DNA damage response pathways, particularly interstrand cross-link (ICL) repair mechanisms, Hepsulfam is uniquely suited as a tool compound. Unlike busulfan, which fails to induce appreciable ICLs in L1210 cells and produces lower ICL levels in human cell lines, Hepsulfam reliably generates quantifiable ICLs, enabling precise dissection of Fanconi anemia pathway, homologous recombination, and nucleotide excision repair contributions to cross-link resolution [2].

In Vivo Xenograft Studies of Slowly Growing Solid Malignancies

Hepsulfam's broader spectrum of in vivo antitumor activity, demonstrated in simultaneous head-to-head comparisons with busulfan in human tumor xenografts, makes it the preferred alkylating agent for establishing preclinical efficacy models of slow-growing solid tumors [3]. Researchers developing novel combination regimens or evaluating tumor microenvironment effects should select Hepsulfam to maximize the probability of observing therapeutic benefit, with the understanding that its enhanced myelosuppression may require careful dosing or supportive care strategies in long-term studies [4].

Leukemia and Hematological Malignancy Model Development

Given the 7-fold greater sensitivity of L1210 leukemia cells to Hepsulfam versus busulfan, and its confirmed cytotoxicity against human leukemia cell lines HL-60 and K562, Hepsulfam is the rational selection for establishing robust leukemia and lymphoma preclinical models [5]. This heightened sensitivity translates to clearer dose-response relationships and enhanced assay windows in both in vitro and in vivo leukemia studies, reducing animal numbers and compound usage while maintaining statistical power [6].

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